3-methylquinoline-8-sulfonyl Chloride
Overview
Description
3-methylquinoline-8-sulfonyl Chloride: is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, featuring a sulfonyl chloride group at the 8th position and a methyl group at the 3rd position. This compound is known for its utility in organic synthesis and its role as an intermediate in the production of various chemical substances.
Mechanism of Action
Target of Action
It is known that this compound is useful in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be a reaction product of 1,2,4-trioxane and thionyl chloride . It is used as an intermediate in the production of l-citrulline from chloroacetic acid . It reacts with paraformaldehyde to form a solid phase synthesis catalyst .
Biochemical Pathways
Given its role in organic synthesis , it is likely that it participates in a variety of biochemical reactions depending on the specific context.
Result of Action
It is known to catalyze the reaction between phosphorus pentachloride and chlorine to produce ethyl formate and hydrogen chloride gas . This process is industrialized for the production of ethyl formate, which is used for the manufacture of acetic acid, chlorinated solvents, polymers, and plastics .
Action Environment
The action of 3-Methylquinoline-8-sulfonyl Chloride can be influenced by various environmental factors. For instance, the use of sulfur-containing, phosphorus-containing chlorinating agents creates the risk of environmental contamination due to the generation of corrosive gases during the mass production process . Moreover, catalysis by this compound can be achieved at low temperature and pressure due to its resistance to heat and low boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.
Catalytic Cyclization: The starting material undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid.
Chlorination: The 3-methylquinoline-8-sulfonic acid is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic base such as triethylamine.
Industrial Production Methods: The industrial production of 3-methylquinoline-8-sulfonyl chloride follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-methylquinoline-8-sulfonyl chloride can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation: Strong oxidizing agents can be used to oxidize the methyl group, although specific conditions and reagents are less frequently reported.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-methylquinoline-8-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting thrombotic cardiovascular and cerebrovascular diseases.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
- 3-methylquinoline-5-sulfonyl chloride
- 6-methylquinoline-8-sulfonyl chloride
- 5-chloroquinoline-8-sulfonyl chloride
Comparison:
- Reactivity: 3-methylquinoline-8-sulfonyl chloride is unique due to the position of the sulfonyl chloride group, which influences its reactivity and the types of reactions it can undergo.
- Applications: While similar compounds may also be used in organic synthesis, the specific positioning of functional groups in this compound makes it particularly suitable for certain applications, such as the synthesis of specific pharmaceuticals .
Properties
IUPAC Name |
3-methylquinoline-8-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMAYGDQKTWICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393787 | |
Record name | 3-methylquinoline-8-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74863-82-4 | |
Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylquinoline-8-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method for 3-methylquinoline-8-sulfonyl chloride described in the paper?
A1: The paper presents a novel method for synthesizing this compound []. The significance lies in its cost-effectiveness, simple operation, and high yield, making it suitable for industrial-scale production.
Q2: What is the starting material used in this synthetic method for this compound?
A2: The synthesis begins with aniline as the starting material []. It undergoes a series of reactions, including a reaction with propionic acid, ring formation, halogenated hydrocarbon reduction, and finally, chlorosulfonation to yield this compound.
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